5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde: is a heterocyclic compound with a molecular formula of C8H5N3O3 It is characterized by a pyrrolo[2,3-b]pyridine core structure with a nitro group at the 5-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 1H-pyrrolo[2,3-b]pyridine followed by formylation. The nitration step introduces the nitro group at the 5-position, while the formylation step adds the aldehyde group at the 2-position. Specific reaction conditions, such as the choice of nitrating agent and formylating reagent, as well as temperature and solvent, can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products:
Oxidation: 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Reduction: 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown activity against certain enzymes and receptors, making it a candidate for drug development .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. It is particularly of interest in the development of kinase inhibitors and other targeted therapies .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the production of materials with specific functionalities .
Mechanism of Action
The mechanism of action of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. For example, its derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways involved in cancer progression, leading to reduced tumor growth and increased apoptosis .
Comparison with Similar Compounds
5-nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the aldehyde group at the 2-position.
1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde: Lacks the nitro group at the 5-position.
5-amino-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde: Has an amino group instead of a nitro group at the 5-position.
Uniqueness: 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is unique due to the presence of both the nitro and aldehyde groups, which confer distinct reactivity and biological activity.
Properties
CAS No. |
1150617-96-1 |
---|---|
Molecular Formula |
C8H5N3O3 |
Molecular Weight |
191.14 g/mol |
IUPAC Name |
5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5N3O3/c12-4-6-1-5-2-7(11(13)14)3-9-8(5)10-6/h1-4H,(H,9,10) |
InChI Key |
MIMGOTFSYPONMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=NC=C1[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.